1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone

Description

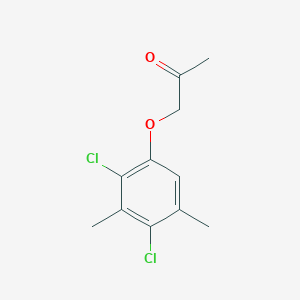

1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone is a synthetic organic compound characterized by a phenoxyacetone backbone substituted with two chlorine atoms at the 2- and 4-positions and two methyl groups at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name |

1-(2,4-dichloro-3,5-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-6-4-9(15-5-7(2)14)11(13)8(3)10(6)12/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQHFWJFUZKRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)OCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted phenoxyacetone derivatives.

Scientific Research Applications

1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including herbicides and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone with related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone | Not Available | C₁₁H₁₂Cl₂O₂ | ~247.12 | 2,4-dichloro; 3,5-dimethyl; acetone | Not Reported | Hypothetical: Synthesis precursor |

| (4-Chloro-3,5-dimethylphenoxy)acetic acid | 19545-95-0 | C₁₀H₁₀ClO₃ | 213.64 | 4-chloro; 3,5-dimethyl; acetic acid | Not Reported | Catalyst, biochemical studies |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 5-chloro; 2-hydroxy; hydroxymethyl | 97–98 | Synthetic intermediate |

| 3,5-Dichloro-2-fluoroacetophenone | 480438-93-5 | C₈H₅Cl₂FO | 207.03 | 3,5-dichloro; 2-fluoro; acetophenone | Not Reported | Organic synthesis |

Key Observations:

Chlorine and Methyl Substitution: The 2,4-dichloro-3,5-dimethyl pattern increases steric bulk and electron-withdrawing effects compared to mono-chloro analogs like [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone, which may slow nucleophilic substitution reactions .

Physical Properties: Hydroxyacetophenones (e.g., CAS 50317-52-7) exhibit higher melting points (~97–110°C) due to hydrogen bonding from hydroxyl groups, whereas the target compound’s lack of hydroxyl groups likely reduces intermolecular interactions, resulting in lower melting points . The fluoro-substituted analog (3,5-Dichloro-2-fluoroacetophenone) shows a boiling point of 230–231°C, suggesting halogen substituents significantly influence volatility .

Biological Activity

1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone is a synthetic organic compound with significant applications in the field of chemistry and biology. It is primarily utilized as an intermediate in the synthesis of herbicides and pharmaceuticals due to its distinctive phenoxyacetone structure. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12Cl2O2

- Molecular Weight : 247.11 g/mol

- Structure : The compound features a dichloro-substituted phenoxy group linked to an acetone moiety, which influences its reactivity and biological interactions.

1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone interacts with various biological targets, including enzymes and receptors. Its mechanism typically involves:

- Enzyme Modulation : The compound can bind to active sites of enzymes, altering their activity and influencing metabolic pathways.

- Receptor Interaction : It may act as a ligand for specific receptors, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone exhibits multiple biological activities:

Antimicrobial Activity

Studies have suggested that derivatives of phenoxyacetones can display antimicrobial properties. For instance, compounds structurally related to 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone | Antibacterial against Gram-positive bacteria | |

| Related Phenoxy Compounds | Broad-spectrum antimicrobial activity |

Anti-inflammatory Effects

In vitro studies have demonstrated potential anti-inflammatory properties through mechanisms such as inhibition of protein denaturation. The following table summarizes findings from relevant studies:

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

Case Studies

- Case Study on Herbicidal Activity : A study evaluated the herbicidal efficacy of various phenoxyacetones including 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone against common agricultural weeds. Results indicated effective weed control at specific concentrations.

- Clinical Research on Pharmaceutical Applications : In a clinical trial exploring new drug formulations for neurological disorders, derivatives of this compound were tested for their ability to cross the blood-brain barrier and exhibit therapeutic effects.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dichloro-3,5-dimethylphenoxy)acetone?

A common approach involves nucleophilic substitution between 2,4-dichloro-3,5-dimethylphenol (precursor) and α-halogenated acetone derivatives. For example, reacting 2,4-dichloro-3,5-dimethylphenol with chloroacetone in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. The reaction progress can be monitored via TLC, and purification may involve column chromatography or recrystallization. This method is analogous to protocols for synthesizing related phenoxyacetates .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions and confirms regioselectivity. For example, the methyl groups on the aromatic ring and the acetone backbone produce distinct splitting patterns.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

- X-ray Crystallography: Resolves 3D conformation and bond angles, particularly useful for verifying stereoelectronic effects. SHELX software is widely used for structure refinement .

Q. How does the electronic structure of this compound influence its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the electron density distribution. The electron-withdrawing chlorine atoms and electron-donating methyl groups on the aromatic ring create a polarized electronic environment, affecting nucleophilic/electrophilic attack sites. Solvent effects (e.g., polarizable continuum models) should be incorporated to simulate reaction pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). A systematic approach includes:

- Dose-response profiling: Test across a broad concentration range (e.g., 1 nM–100 µM).

- Computational docking: Use tools like AutoDock Vina to predict binding affinities to putative targets (e.g., enzymes or receptors).

- Metabolic stability assays: Evaluate degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

Q. How can reaction kinetics inform synthetic optimization?

Kinetic studies (e.g., pseudo-first-order conditions) quantify the rate of phenoxide ion attack on α-halogenated acetone. Variables like solvent polarity (methanol vs. DMSO) and temperature (Arrhenius plots) can optimize yield. For example, demonstrates solvent effects on reaction rates for structurally similar systems .

Q. What crystallographic challenges arise during structural analysis?

The compound’s flexibility (due to the acetone moiety) may hinder crystal growth. Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature diffraction (100 K) improves data quality. SHELXL refinement with TWIN/BASF commands can address twinning issues common in chlorinated aromatics .

Q. How do substituent modifications alter structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing analogs with:

- Halogen replacements: Replace chlorine with fluorine to assess steric/electronic effects.

- Backbone variations: Substitute acetone with cyclopropane or ester groups. Biological testing (e.g., enzyme inhibition assays) and comparative DFT analysis (e.g., HOMO-LUMO gaps) reveal key pharmacophoric features .

Methodological Considerations

- Synthetic reproducibility: Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Toxicological screening: Follow protocols in for handling chlorinated compounds (e.g., PPE, fume hoods).

- Data validation: Cross-reference spectral data with databases (PubChem, EPA DSSTox) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.